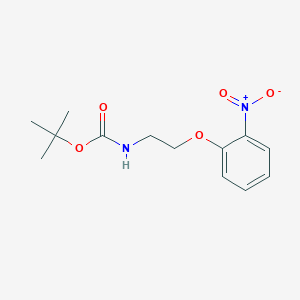

tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate

Description

Properties

Molecular Formula |

C13H18N2O5 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-nitrophenoxy)ethyl]carbamate |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-7-5-4-6-10(11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) |

InChI Key |

FFFQPFWHPTVBGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-(tert-butoxycarbonylamino)ethanol (4.65 g) and 2-nitrophenol (4.01 g) are dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen atmosphere. Triphenylphosphine (7.55 g) is added, followed by dropwise addition of DIAD (5.52 g) at 0°C. The reaction is stirred at room temperature for 24 hours, achieving a conversion rate of 64%. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 24 hours |

| Yield | 64% |

| Purification | Column chromatography (ethyl acetate/hexane) |

The use of THF ensures solubility of both reactants, while the inert atmosphere prevents oxidation of intermediates. Post-reaction purification via silica gel chromatography removes triphenylphosphine oxide byproducts, which are challenging to separate due to polar characteristics.

Limitations and Scalability

While effective, this method generates stoichiometric amounts of triphenylphosphine oxide, complicating large-scale synthesis. Alternatives such as polymer-supported PPh₃ or zinc-based catalysts have been explored but show reduced yields (~45%).

Palladium-Catalyzed Hydrogenation of Nitro Precursors

A two-step approach involves synthesizing tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate from its nitro precursor via hydrogenation. This method is critical for generating amine intermediates for further functionalization.

Hydrogenation Protocol

In a typical procedure, tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate (6.87 g, 24.34 mmol) is dissolved in ethanol (100 mL) with 10% palladium on carbon (1.0 g). Ammonium formate (7.7 g, 122 mmol) is added, and the mixture is refluxed for 30 minutes. The catalyst is filtered through Celite, and the solvent is evaporated to yield the amine derivative with 80% purity.

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Reducing Agent | Ammonium formate |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 0.5 hours |

| Yield | 80% |

Selectivity Challenges

Competitive over-reduction of the nitro group to hydroxylamine or azoxy derivatives occurs at higher Pd/C loadings (>15 wt%). Controlled hydrogen pressure (1–3 bar) and low catalyst ratios mitigate this issue.

Carbamate Formation via Phosgene-Free Catalysis

Recent advances in green chemistry have enabled carbamate synthesis without toxic phosgene or isocyanates. The patent US7405319B2 describes a mesoporous silica-based catalyst for coupling amines, CO₂, and alkyl halides.

Catalytic Mechanism

The bifunctional catalyst (Ti⁴⁺-grafted silica with anchored adenine) activates CO₂ and facilitates nucleophilic attack by 2-(2-nitrophenoxy)ethylamine on tert-butyl halides. Key advantages include:

Alternative Pathways: Azo Coupling and Protection

Azo Dicarboxylic Acid-Mediated Coupling

In a modified approach, 2-nitrophenol reacts with Boc-protected ethanolamine using azo dicarboxylic acid diethyl ester as an oxidizing agent. This method avoids phosphine oxides but suffers from lower yields (55%) due to competing diazo side reactions.

tert-Butoxycarbonyl (Boc) Protection Strategies

Prior protection of the amine group is critical for regioselectivity. Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at room temperature achieves quantitative Boc protection within 40 minutes.

Industrial-Scale Purification Techniques

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Reduction: 2-(2-Aminophenoxy)ethyl carbamate.

Oxidation: 2-(2-Nitrosophenoxy)ethyl carbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Prodrug Development

One of the primary applications of tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The carbamate group in this compound can be utilized to modify the pharmacokinetic properties of active pharmaceutical ingredients, enhancing their absorption and bioavailability.

Case Study: Resveratrol Prodrugs

Research has demonstrated that carbamate derivatives can improve the stability and absorption of phenolic compounds like resveratrol. In a study, tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate was used to create prodrugs of resveratrol, which showed prolonged systemic availability and reduced first-pass metabolism in animal models . This indicates its potential for improving therapeutic outcomes for compounds with poor bioavailability.

Organic Synthesis Applications

Synthesis of Functionalized Compounds

tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including palladium-catalyzed cross-coupling reactions, where it acts as a nitrogen source for the formation of N-Boc-protected anilines and other functionalized derivatives.

| Reaction Type | Product | Conditions |

|---|---|---|

| Palladium-Catalyzed | N-Boc-protected anilines | Room temperature, aryl halides |

| Tetrasubstituted Pyrroles | Functionalized with ester or ketone | 1,4-Dioxane solvent |

The ability to synthesize complex molecules from simple precursors is crucial in drug discovery and development .

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor in biochemical pathways. For instance, studies have shown that carbamate derivatives can modulate enzyme activities, such as γ-secretase involved in Alzheimer's disease pathology. By inhibiting these enzymes, researchers aim to explore therapeutic avenues for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. The nitro group can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Nitro-Substituted Carbamates

tert-Butyl (4,5-dimethoxy-2-nitrophenyl)carbamate (20)

- Structure : A 2-nitrophenyl group with methoxy substituents at positions 4 and 3.

- Key Data :

- Molecular weight: 321.11 g/mol

- Melting point: 168–170°C

- Synthesis: Electrochemical nitration of tert-butyl (3,4-dimethoxyphenyl)carbamate.

- Higher melting point due to polar methoxy groups enhancing crystallinity.

tert-Butyl (2-chloro-4-nitrophenyl)carbamate

- Structure : Chloro and nitro groups at positions 2 and 4 of the phenyl ring.

- Key Data :

- Molecular weight: 270.8 g/mol

- Applications: Intermediate in agrochemical and pharmaceutical synthesis.

- Comparison :

- The chloro group adds steric bulk and electron-withdrawing effects, likely improving stability against hydrolysis compared to the target compound.

- Positional isomerism (nitro at para vs. ortho) may alter metabolic pathways in biological systems.

Amino- and Hydroxy-Substituted Carbamates

tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate

- Structure: Amino and 4-methoxyphenyl groups on the ethyl backbone.

- Key Data: Molecular weight: 264.36 g/mol Applications: Potential use in chiral ligand synthesis or peptidomimetics.

- Comparison: The amino group increases nucleophilicity, making this compound more reactive toward acylating agents than the nitro-substituted target. The methoxy group enhances solubility in polar solvents, contrasting with the nitro group’s lipophilic nature.

tert-Butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate

- Structure: Contains an amino-hydroxyimino moiety.

- Key Data :

- Applications: Likely used in oxime-based conjugation or metal chelation.

- Comparison: The hydroxyimino group introduces tautomerism and redox activity, absent in the target compound.

Halogen- and Heterocycle-Substituted Carbamates

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate

- Structure : Fluorinated indole ring attached via an ethyl chain.

- Key Data :

- Molecular weight: 294.3 g/mol

- Applications: Probable intermediate in serotonin receptor ligand synthesis.

- Fluorine substitution may enhance metabolic stability compared to nitro groups.

Ether- and PEG-Modified Carbamates

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3)

- Structure : Triethylene glycol (PEG) chain with a terminal hydroxy group.

- Key Data :

- Applications: Solubility enhancer in bioconjugation and drug delivery.

- Comparison: The PEG spacer improves aqueous solubility, whereas the target compound’s nitro group reduces it.

Biological Activity

tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate is an organic compound classified as a carbamate derivative. Its unique structure, featuring a tert-butyl group and a nitrophenoxy moiety, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C13H17N2O5

- Molecular Weight : 282.29 g/mol

- IUPAC Name : tert-butyl N-[2-(2-nitrophenoxy)ethyl]carbamate

This compound's structure enhances its stability and solubility, which are critical factors influencing its biological activity and interaction profiles.

Biological Activity Overview

The biological activity of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate has been explored in various contexts:

The mechanism by which tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate exerts its biological effects is likely multifaceted:

- Nucleophilic Substitution : The bromine or nitro groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds with biological macromolecules.

- Reduction Pathways : The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and interaction with cellular targets.

- Carbamate Hydrolysis : Under physiological conditions, the carbamate group can undergo hydrolysis, releasing active amines that may contribute to biological activity.

Case Studies and Research Findings

While specific studies on tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate are sparse, related research provides insights into its potential applications:

- Antimicrobial Testing : A study involving similar nitro-substituted compounds reported significant inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that derivatives of this class could be effective against resistant bacterial strains .

- Cytotoxicity Assessment : Research on related compounds showed IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, indicating promising anticancer activity . The specific role of the nitro group in enhancing cytotoxicity through ROS generation has been highlighted.

Future Directions

Given the promising biological activities associated with tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate and its derivatives, future research should focus on:

- Synthesis and Modification : Developing new derivatives with optimized pharmacological profiles.

- In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of the compound in therapeutic applications.

- Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities to identify specific targets within cellular pathways.

Q & A

Q. What synthetic strategies are recommended for preparing tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the tert-butyl carbamate (Boc) protecting group to an amine intermediate and (2) forming the 2-nitrophenoxy ether linkage.

- Step 1 : The Boc group can be introduced via reaction of the amine precursor (e.g., 2-aminoethanol) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in anhydrous THF or dichloromethane .

- Step 2 : The nitrophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) between 2-nitrophenol and a halogenated intermediate (e.g., 2-chloroethyl carbamate) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers verify the purity and structural integrity of tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water mobile phases to assess purity (≥95% by area normalization) .

- NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm, singlet for tert-butyl), nitrophenoxy aromatic protons (δ ~7.5–8.5 ppm), and carbamate NH (δ ~5.0–6.0 ppm, broad if unexchanged) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer :

- Hazard Mitigation : While specific hazard data for this compound is limited, analogous carbamates and nitroaromatics require:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : In airtight containers at room temperature, away from strong acids/bases (to prevent Boc deprotection) and oxidizing agents (due to nitro group reactivity) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Methodological Answer :

- Byproduct Analysis : Use TLC or LC-MS to identify common side products (e.g., incomplete Boc protection or nitro group reduction). Adjust stoichiometry (e.g., excess Boc₂O) or reaction time .

- Solvent Selection : For SNAr reactions, DMSO enhances reactivity but may increase side reactions; switching to DMF or adding molecular sieves can improve selectivity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate ether formation in biphasic systems (water/toluene) .

Q. What strategies enable selective deprotection of the Boc group without affecting the nitro functionality?

- Methodological Answer :

- Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1–2 h, 0°C to RT) for Boc removal. The nitro group is typically stable under these conditions .

- Alternative Deprotection : Microwave-assisted deprotection with HCl in dioxane (30 min, 60°C) minimizes side reactions .

- Monitoring : Track deprotection progress via IR spectroscopy (disappearance of Boc carbonyl stretch at ~1680–1720 cm⁻¹) .

Q. How can researchers address challenges in crystallizing tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate for structural analysis?

- Methodological Answer :

- Crystallization Screens : Use solvent vapor diffusion with mixtures of ethyl acetate/hexane or acetone/water. The nitro group may promote π-π stacking, aiding crystal formation .

- Cryoprotection : For X-ray crystallography, flash-cool crystals in liquid N₂ with Paratone-N oil to minimize lattice disruptions .

- Data Collection : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve structural ambiguities, especially around the carbamate and nitro groups .

Data Contradictions and Resolution

- Hazard Classification : Some safety data sheets (SDS) for analogous carbamates report "no known hazards" , while others recommend stringent PPE . To resolve, apply the precautionary principle: assume potential irritancy/toxicity until compound-specific data is available .

- Synthetic Routes : Conflicting reports on SNAr reactivity (DMF vs. DMSO) suggest solvent-dependent optimization. Pilot small-scale trials to determine ideal conditions for the target substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.